molecular formula C18H24NP B12951139 (2S,3S)-1-(Diphenylphosphanyl)-3-methylpentan-2-amine

(2S,3S)-1-(Diphenylphosphanyl)-3-methylpentan-2-amine

Cat. No.: B12951139
M. Wt: 285.4 g/mol
InChI Key: KBPUDCSECNQALO-MAUKXSAKSA-N
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Description

(2S,3S)-1-(Diphenylphosphanyl)-3-methylpentan-2-amine is a chiral phosphine ligand used in various chemical reactions, particularly in asymmetric synthesis. This compound is known for its ability to form stable complexes with transition metals, making it valuable in catalysis and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,3S)-1-(Diphenylphosphanyl)-3-methylpentan-2-amine typically involves the reaction of a chiral amine with diphenylphosphine. The process often requires specific reaction conditions, such as controlled temperature and the presence of a base to facilitate the formation of the phosphine-amine bond.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

(2S,3S)-1-(Diphenylphosphanyl)-3-methylpentan-2-amine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphine oxides.

    Reduction: It can be reduced to form secondary or tertiary amines.

    Substitution: The phosphine group can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like alkyl halides for substitution reactions. The reactions typically require specific conditions such as inert atmosphere and controlled temperature.

Major Products

The major products formed from these reactions include phosphine oxides, secondary or tertiary amines, and substituted phosphine derivatives.

Scientific Research Applications

(2S,3S)-1-(Diphenylphosphanyl)-3-methylpentan-2-amine has a wide range of applications in scientific research:

    Chemistry: It is used as a ligand in asymmetric catalysis, facilitating enantioselective reactions.

    Biology: The compound can be used in the synthesis of biologically active molecules.

    Medicine: It plays a role in the development of pharmaceuticals, particularly in the synthesis of chiral drugs.

    Industry: The compound is used in the production of fine chemicals and materials.

Mechanism of Action

The mechanism by which (2S,3S)-1-(Diphenylphosphanyl)-3-methylpentan-2-amine exerts its effects involves the formation of stable complexes with transition metals. These complexes can then participate in catalytic cycles, facilitating various chemical transformations. The molecular targets include transition metal centers, and the pathways involved often include coordination and activation of substrates.

Comparison with Similar Compounds

Similar Compounds

  • (2S,3S)-Bis(diphenylphosphino)butane
  • (2R,3R)-Bis(diphenylphosphino)butane
  • (2S,3R)-Bis(diphenylphosphino)butane

Uniqueness

(2S,3S)-1-(Diphenylphosphanyl)-3-methylpentan-2-amine is unique due to its specific chiral configuration, which imparts distinct stereochemical properties. This makes it particularly valuable in asymmetric synthesis, where the control of stereochemistry is crucial.

Properties

Molecular Formula

C18H24NP

Molecular Weight

285.4 g/mol

IUPAC Name

(2S,3S)-1-diphenylphosphanyl-3-methylpentan-2-amine

InChI

InChI=1S/C18H24NP/c1-3-15(2)18(19)14-20(16-10-6-4-7-11-16)17-12-8-5-9-13-17/h4-13,15,18H,3,14,19H2,1-2H3/t15-,18+/m0/s1

InChI Key

KBPUDCSECNQALO-MAUKXSAKSA-N

Isomeric SMILES

CC[C@H](C)[C@@H](CP(C1=CC=CC=C1)C2=CC=CC=C2)N

Canonical SMILES

CCC(C)C(CP(C1=CC=CC=C1)C2=CC=CC=C2)N

Origin of Product

United States

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